molecular formula C18H16N2O4S B4168836 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B4168836
M. Wt: 356.4 g/mol
InChI Key: OLMUHSFTCCJAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as SIB-1757, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have an effect on various physiological and biochemical processes, making it an interesting target for further research. In

Scientific Research Applications

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity. 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This has potential implications for the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia.

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with GABA receptors. Specifically, 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to bind to the benzodiazepine site on GABA-A receptors, leading to an enhancement of GABAergic neurotransmission. This results in an increase in inhibitory activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects. It has been shown to enhance GABAergic neurotransmission, leading to an increase in inhibitory activity. This can have a calming effect on the brain and may be useful in the treatment of anxiety and insomnia. 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy. Additionally, 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety medication.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments include its specificity for the benzodiazepine site on GABA-A receptors, as well as its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological processes. However, there are also limitations to using 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments. For example, it may not be suitable for studying the effects of other neurotransmitter systems, as its effects are specific to GABA receptors. Additionally, its potential therapeutic applications may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia. Further research is needed to determine the efficacy and safety of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in these contexts. Another area of interest is the development of new compounds that target the GABAergic system, potentially with greater specificity and efficacy than 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Finally, there is a need for further research on the mechanisms underlying the effects of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, particularly with regard to its interaction with GABA receptors. This may lead to a better understanding of the role of the GABAergic system in various physiological and pathological processes.

properties

IUPAC Name

2-(2-hydroxy-3-indol-1-ylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-14(11-19-10-9-13-5-1-3-7-16(13)19)12-20-18(22)15-6-2-4-8-17(15)25(20,23)24/h1-10,14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUHSFTCCJAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
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2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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